N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2FN4O2/c21-14-1-4-16(5-2-14)27-11-9-26(10-12-27)8-7-24-19(28)20(29)25-15-3-6-18(23)17(22)13-15/h1-6,13H,7-12H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKFTJZSEFQXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 1-(4-chlorophenyl)piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-N’-(2-chloroethyl)ethanediamide
- N-(4-chlorophenyl)-N’-(2-fluoroethyl)ethanediamide
- N-(3-chloro-4-fluorophenyl)-N’-(2-phenylethyl)ethanediamide
Uniqueness
N’-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide stands out due to its unique combination of chloro and fluoro substituents, as well as the presence of a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide, often referred to as a piperazine derivative, is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C30H32Cl2FN3O
- Molecular Weight : 540.5 g/mol
- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-{[4-(4-chlorophenyl)piperazin-1-yl]ethyl}ethanediamide
- Structural Representation : The compound's structure includes a piperazine ring, which is commonly associated with various pharmacological properties.
Pharmacological Effects
Research indicates that this compound exhibits significant activity in various biological systems:
The biological mechanisms underlying the activity of this compound include:
- Receptor Binding : The compound likely binds to various neurotransmitter receptors, including dopamine and serotonin receptors, influencing signaling pathways that regulate mood and behavior.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways that are crucial for cell growth and survival.
Case Studies
Several studies have explored the effects of similar compounds:
- Study on Antipsychotic Efficacy : A clinical trial involving a related piperazine derivative showed significant improvements in patients with treatment-resistant schizophrenia when administered over a 12-week period. The study highlighted reduced psychotic symptoms and improved quality of life metrics .
- Antidepressant Research : Another study focused on the serotonergic modulation by similar compounds demonstrated rapid antidepressant effects in animal models, suggesting a potential for fast-acting therapies in human subjects .
- Cancer Cell Line Studies : Research on piperazine derivatives revealed their ability to induce apoptosis in breast cancer cell lines, indicating a possible pathway for therapeutic development against malignancies .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
